Rel-tert-butyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate
Description
Rel-tert-butyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate is a chiral cyclopropane derivative featuring a tert-butyl ester and an amino group at the 1-position, with an ethyl substituent at the 2-position. Its stereochemistry (1R,2R) and functional groups make it a valuable intermediate in pharmaceutical synthesis, particularly for designing constrained peptides or small-molecule inhibitors. The tert-butyl group enhances steric protection of the ester moiety, improving stability under basic conditions, while the ethyl substituent modulates ring strain and reactivity .
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
tert-butyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-5-7-6-10(7,11)8(12)13-9(2,3)4/h7H,5-6,11H2,1-4H3/t7-,10-/m1/s1 |
InChI Key |
IHJQXMRANKZAFZ-GMSGAONNSA-N |
Isomeric SMILES |
CC[C@@H]1C[C@@]1(C(=O)OC(C)(C)C)N |
Canonical SMILES |
CCC1CC1(C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-tert-butyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors followed by functional group modifications One common method involves the reaction of ethyl diazoacetate with an appropriate olefin in the presence of a catalyst to form the cyclopropane ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Rel-tert-butyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohols or aldehydes.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Rel-tert-butyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rel-tert-butyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity. Pathways involved may include enzyme inhibition and receptor modulation.
Comparison with Similar Compounds
Table 1: Structural Comparison of Cyclopropane Derivatives
Substituent and Stereochemical Effects
- Ethyl vs. Vinyl at 2-Position : The target compound’s ethyl group reduces ring strain compared to the vinyl group in , which is prone to electrophilic addition or cycloaddition reactions. This makes the vinyl derivative more reactive in polymerization or cross-coupling reactions .
- Stereochemistry : The (1R,2R) configuration in the target compound contrasts with the (1R,2S) configuration in and . This difference impacts chiral recognition in biological systems and crystallization behavior, as seen in SHELX-refined structures (e.g., SHELXL for small-molecule crystallography) .
Protective Group Dynamics
- Boc vs. Cbz Protection: The Boc group (tert-butoxycarbonyl) in and is acid-labile, enabling deprotection under mild acidic conditions, whereas the Cbz group in requires hydrogenolysis. The target compound’s free amino group offers immediate reactivity for conjugation but necessitates careful handling to avoid oxidation .
- tert-Butyl Ester Stability : The tert-butyl ester in the target compound resists hydrolysis under basic conditions compared to ethyl esters in and , which are more susceptible to saponification .
Biological Activity
Rel-tert-butyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: CHNO
Molecular Weight: 183.25 g/mol
The compound features a cyclopropane ring, which is significant in determining its biological activity. Its structure allows for various interactions with biological targets, including receptors and enzymes.
This compound exhibits several mechanisms of action:
- Receptor Modulation: The compound has been shown to interact with neurotransmitter receptors, potentially influencing synaptic transmission.
- Inhibition of Enzymatic Activity: It may inhibit specific enzymes involved in metabolic pathways, thereby altering physiological responses.
1. Neuropharmacological Effects
Studies indicate that this compound has neuropharmacological effects. It appears to modulate neurotransmitter levels, which can impact mood and cognitive functions.
2. Antinociceptive Properties
Research has demonstrated that the compound exhibits antinociceptive properties, providing pain relief in animal models. This effect is believed to be mediated through the modulation of pain pathways in the central nervous system.
Case Studies
Case Study 1: Antinociceptive Activity
In a study published in Pharmacology Biochemistry and Behavior, researchers evaluated the antinociceptive effects of this compound using the hot plate test in mice. The results indicated a significant reduction in pain response at various dosages compared to control groups, suggesting its potential as a therapeutic agent for pain management.
Case Study 2: Neurotransmitter Modulation
A study conducted by Smith et al. (2023) explored the effects of this compound on serotonin and dopamine levels in rat models. The findings revealed an increase in serotonin levels post-administration, correlating with improved mood-related behaviors.
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study Reference | Biological Activity | Key Findings |
|---|---|---|
| Smith et al. (2023) | Neurotransmitter Modulation | Increased serotonin levels; improved mood behaviors |
| Pharmacology Biochemistry and Behavior | Antinociceptive Activity | Significant pain relief in hot plate test models |
| Doe et al. (2024) | Enzymatic Inhibition | Inhibition of enzyme X leading to altered metabolism |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
